tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
Description
tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate: is an organic compound that features a tert-butyl ester group attached to an acetate moiety, which is further connected to a bromopyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
2731010-56-1 |
|---|---|
Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 2-bromopyridine-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromopyridine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized products with additional functional groups
- Reduced pyridine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on various biological systems. It can be used to synthesize bioactive molecules that interact with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the pyridine ring.
tert-Butyl 2-bromoacetate: Another related compound with a simpler structure.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an acetate moiety.
Uniqueness: tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the bromopyridine ring This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
